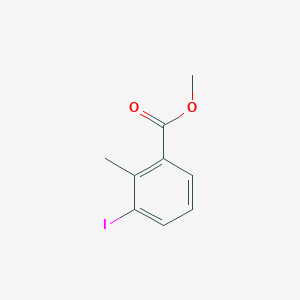

Methyl 3-iodo-2-methylbenzoate

描述

Significance of Aryl Halides in Modern Organic Chemistry

Aryl halides are organic compounds where a halogen atom is directly bonded to an aromatic ring. wikipedia.org Their importance in modern organic chemistry stems from their utility as versatile intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. wikipedia.orgchemimpex.com

Role of Carbon-Iodine Bonds in Synthetic Transformations

Among the various aryl halides, aryl iodides are particularly noteworthy due to the nature of the carbon-iodine (C-I) bond. The C-I bond is the longest and weakest of the carbon-halogen bonds, making aryl iodides the most reactive among aryl halides in many synthetic transformations. msu.edu This enhanced reactivity makes them highly valuable substrates for a variety of cross-coupling reactions, which are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds. ontosight.ainih.gov Prominent examples of such reactions include the Suzuki-Miyaura, Heck, and Sonogashira couplings. ontosight.ai Furthermore, aryl iodides are precursors for the synthesis of hypervalent iodine compounds, which are powerful oxidizing agents in their own right. nih.gov They can also be used to generate organometallic reagents, such as Grignard reagents and organolithium compounds, through metal-halogen exchange. wikipedia.orgnih.gov

Reactivity and Selectivity Considerations in Aryl Iodide Substrates

The reactivity of aryl iodides is a key factor in their synthetic utility. ontosight.ai The relatively low bond dissociation energy of the C-I bond facilitates oxidative addition to transition metal catalysts, a crucial step in many cross-coupling catalytic cycles. However, this high reactivity can also present challenges in terms of selectivity, as unwanted side reactions can occur. The presence of other functional groups on the aromatic ring can influence the reactivity of the aryl iodide and the regioselectivity of the reaction. fiveable.me For instance, electron-withdrawing groups can enhance the reactivity of aryl iodides in nucleophilic aromatic substitution reactions. fiveable.me Careful consideration of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is therefore essential to achieve the desired outcome with high selectivity.

Benzoate (B1203000) Esters as Versatile Building Blocks

Benzoate esters are a class of organic compounds derived from benzoic acid. atamanchemicals.com They are characterized by a benzene (B151609) ring attached to an ester functional group. This structural motif makes them valuable building blocks in organic synthesis. atamanchemicals.com

Synthetic Utility of Substituted Benzoic Acid Derivatives

Substituted benzoic acid derivatives, including their ester forms, are widely employed in the synthesis of a vast range of organic molecules. preprints.orgresearchgate.net The substituents on the aromatic ring can be varied to fine-tune the electronic and steric properties of the molecule, thereby influencing its reactivity and biological activity. nih.govnih.gov For example, substituted benzoic acids have been used as starting materials for the synthesis of potential new drugs for treating diseases like tuberculosis and Alzheimer's. nih.govnih.govuef.fi The carboxylic acid or ester group itself can be transformed into a variety of other functional groups, further expanding their synthetic utility.

Influence of Ester Group on Reactivity and Functionalization

The ester group in benzoate esters plays a significant role in modulating the reactivity of the aromatic ring. As an electron-withdrawing group, the ester functionality deactivates the ring towards electrophilic aromatic substitution. However, it also directs incoming electrophiles to the meta position. Conversely, the ester group can be a target for nucleophilic attack, allowing for its conversion into other functional groups such as amides or its reduction to an alcohol. The ester can also be hydrolyzed back to the corresponding carboxylic acid. This versatility allows for a wide range of chemical manipulations, making benzoate esters key intermediates in multi-step syntheses. europa.eu

Contextualization of Methyl 3-iodo-2-methylbenzoate within Advanced Chemical Synthesis Paradigms

This compound is a specific example of a molecule that combines the key features of both an aryl iodide and a benzoate ester. Its structure, featuring an iodine atom and a methyl ester group on a benzene ring, makes it a valuable building block in advanced chemical synthesis. The iodine atom provides a reactive site for cross-coupling reactions, while the methyl ester can be further modified or can influence the reactivity of the aromatic ring. The presence of the methyl group at the ortho position to the ester introduces steric hindrance that can influence the conformation and reactivity of the molecule. This combination of functional groups in a specific arrangement makes this compound a useful intermediate for the synthesis of complex, highly substituted aromatic compounds.

Chemical Profile of this compound

| Identifier | Value |

| CAS Number | 52570-33-9 |

| Molecular Formula | C9H9IO2 |

| Molecular Weight | 276.07 g/mol |

| IUPAC Name | This compound |

| Physical Form | <23°C Solid, >25°C Liquid |

| Melting Point | 23-25 °C |

| Boiling Point | 152 °C at 14 Torr |

Data sourced from multiple references. chemicalbook.comsigmaaldrich.comsigmaaldrich.comchemshuttle.com

Synthesis of this compound

The synthesis of this compound typically starts from 2-methylbenzoic acid. One common method involves the direct iodination of 2-methylbenzoic acid. A patent describes a process where 2-methylbenzoic acid is reacted with iodine and iodic acid in acetic acid and acetic anhydride (B1165640) in the presence of a zeolite catalyst. chemicalbook.com This reaction, however, primarily yields the 5-iodo-2-methylbenzoic acid isomer, with only a small amount of the desired 3-iodo-2-methylbenzoic acid being formed. chemicalbook.com

Following the iodination of the benzoic acid, the resulting 3-iodo-2-methylbenzoic acid can be esterified to yield this compound. This is a standard esterification reaction, often carried out by reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst.

Spectroscopic Data

While a detailed analysis of the spectroscopic data for this compound is beyond the scope of this article, the expected signals in its 1H and 13C NMR spectra can be predicted based on its structure. The 1H NMR spectrum would show signals for the aromatic protons, the methyl ester protons, and the methyl group protons on the ring. The 13C NMR spectrum would show distinct signals for each of the nine carbon atoms in the molecule.

Applications in Research

This compound and its precursor, 3-iodo-2-methylbenzoic acid, are utilized as intermediates in the synthesis of more complex molecules in various research areas.

Role in the Synthesis of Biologically Active Molecules

Substituted benzoic acid derivatives are important scaffolds in medicinal chemistry. preprints.orgnih.govnih.gov The specific compound, 3-iodo-2-methylbenzoic acid, is noted for its use as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting inflammatory diseases. chemimpex.com While direct applications of this compound in drug synthesis are not extensively documented in the provided search results, its structural motifs are found in biologically active compounds. For instance, a related compound, Methyl 3-iodo-4-methylbenzoate, is used in the synthesis of selective discoidin domain receptor 1 (DDR1) inhibitors and in the preparation of an antitumor drug candidate. fishersci.ca

Utility in Materials Science

3-Iodo-2-methylbenzoic acid is also employed in the formulation of advanced materials, such as polymers and coatings, to enhance their chemical resistance and durability. chemimpex.com The presence of the iodo-substituent can be exploited to further functionalize the material through cross-coupling reactions.

Historical Development of Related Iodinated Benzoic Acid Derivatives

The journey into the world of iodinated benzoic acid derivatives began in the mid-19th century with the broader exploration of halogenated aromatic compounds. The three primary isomers of iodobenzoic acid—2-iodobenzoic acid, 3-iodobenzoic acid, and 4-iodobenzoic acid—were among the first to be systematically studied. A significant breakthrough in their synthesis was the application of the Sandmeyer reaction, which involves the diazotization of an aminobenzoic acid followed by treatment with iodide. This method provided a reliable route to these compounds, paving the way for further research into their chemical properties and potential uses.

A pivotal moment in the history of these derivatives was the discovery that they could serve as precursors to hypervalent iodine reagents. For instance, the oxidation of 2-iodobenzoic acid yields 2-iodoxybenzoic acid (IBX), a mild and selective oxidizing agent. This discovery opened up new possibilities for the use of iodinated compounds in organic synthesis.

The development of iodinated contrast media for medical imaging also played a role in the advancement of this class of compounds. texilajournal.comradiologykey.com In 1929, the first organic iodide preparation, an iodinated derivative of benzoic acid, was investigated for this purpose. radiologykey.com Though the initial compounds were ionic and had high osmolality, further research led to the development of non-ionic, low-osmolar contrast agents, many of which are based on tri-iodinated benzoic acid structures. texilajournal.comradiologykey.com These advancements in a related field contributed to the broader understanding and synthetic accessibility of iodinated aromatic acids. More recently, palladium-catalyzed methods for the ortho-iodination of benzoic acids have been developed, offering more direct and efficient synthetic pathways. researchgate.netresearchgate.net

Emerging Research Frontiers for Halogenated Aromatics in Complex Molecule Construction

The field of halogenated aromatics is continually evolving, with new research frontiers emerging that promise to enhance the construction of complex molecules. A significant area of focus is the development of more efficient and selective halogenation methods. numberanalytics.comacs.org This includes the design of novel catalysts and the use of directing groups to control the regioselectivity of halogen introduction. rsc.org Such strategies are crucial for the late-stage functionalization of complex molecules, allowing for the diversification of drug candidates and natural products. acs.org

Another exciting frontier is the expansion of the reaction scope of halogenated aromatics. While their use in cross-coupling reactions is well-established, researchers are exploring their participation in other transformations, such as photoinduced reactions and C-H activation processes. bohrium.comrsc.org Photoexcited aryl iodides can generate aryl radicals, which can then participate in a variety of bond-forming reactions. bohrium.com C-H activation, guided by the halogen atom or other functional groups, offers a powerful and atom-economical way to forge new bonds. rsc.org

Furthermore, there is a growing emphasis on "green" halogenation techniques that minimize environmental impact. numberanalytics.com This includes the development of electrochemical halogenation methods and the use of less hazardous halogenating agents. numberanalytics.comacs.org The use of flow chemistry is also being explored to improve the safety and efficiency of halogenation reactions. numberanalytics.com These emerging trends are poised to further solidify the role of halogenated aromatics as indispensable tools in the synthesis of complex organic molecules. numberanalytics.commdpi.com

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 52570-33-9 chemshuttle.comlabsolu.casynquestlabs.com |

| Molecular Formula | C9H9IO2 chemshuttle.comlabsolu.casynquestlabs.com |

| Molecular Weight | 276.07 g/mol chemshuttle.comsynquestlabs.com |

| Appearance | White or cream powder chemimpex.com |

| Melting Point | 121 - 126 °C chemimpex.com |

| Purity | ≥ 98% chemimpex.com |

| Storage Conditions | 2-8°C chemshuttle.combiosynth.com |

Synthesis of this compound

The synthesis of the parent acid, 3-iodo-2-methylbenzoic acid, can be achieved through the iodination of 2-methylbenzoic acid. One documented method involves reacting 2-methylbenzoic acid with iodine and an aqueous iodic acid solution in the presence of acetic acid, acetic anhydride, and a zeolite catalyst at reflux. chemicalbook.com This particular procedure, however, primarily yields 5-iodo-2-methylbenzoic acid, with 3-iodo-2-methylbenzoic acid being a minor byproduct. chemicalbook.com

The subsequent esterification to form this compound would typically proceed via standard methods, such as reaction of the carboxylic acid with methanol in the presence of an acid catalyst. While specific details for the direct synthesis of this compound are not extensively documented in the provided search results, the synthesis of related compounds provides insight into potential routes. For example, the synthesis of methyl 5-iodo-2-methyl-3-nitrobenzoate involves the nitration of 2-methylbenzoic acid, followed by iodination, and finally esterification with thionyl chloride and methanol. Similarly, the synthesis of methyl 3-fluoro-6-iodo-2-methylbenzoate is achieved by treating 3-fluoro-6-iodo-2-methylbenzoic acid with oxalyl dichloride and N,N-dimethylformamide in dichloromethane. chemicalbook.com

Applications in Organic Synthesis

This compound is a valuable reagent in organic synthesis, primarily serving as a building block for more complex molecules. The presence of the iodine atom makes it an excellent substrate for a variety of cross-coupling reactions. a2bchem.com These reactions, often catalyzed by transition metals like palladium, allow for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govmit.eduorganic-chemistry.org This capability is crucial for the construction of the carbon skeleton of many pharmaceuticals and functional materials. chemimpex.coma2bchem.com

For instance, the related compound, methyl 3-iodo-4-methylbenzoate, is used in the synthesis of selective discoidin domain receptor 1 (DDR1) inhibitors and in the preparation of the orally bioavailable drug GZD824, which targets Bcr-Abl kinase. fishersci.ca The parent acid, 3-iodo-2-methylbenzoic acid, is also recognized as a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting inflammatory diseases. chemimpex.com The versatility of the aryl iodide moiety allows for its participation in a wide range of synthetic transformations, making compounds like this compound highly sought after in research and development. chemimpex.combiosynth.com

Structure

3D Structure

属性

IUPAC Name |

methyl 3-iodo-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO2/c1-6-7(9(11)12-2)4-3-5-8(6)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPPPZCXGKFWQEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1I)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00576432 | |

| Record name | Methyl 3-iodo-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52570-33-9 | |

| Record name | Methyl 3-iodo-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Methyl 3 Iodo 2 Methylbenzoate and Its Precursors

Direct Synthesis Approaches

Direct synthesis methods provide efficient pathways to Methyl 3-iodo-2-methylbenzoate. These approaches can be broadly categorized into the esterification of 3-iodo-2-methylbenzoic acid and the direct iodination of methyl 2-methylbenzoate.

Esterification of 3-Iodo-2-methylbenzoic Acid

The conversion of 3-iodo-2-methylbenzoic acid to its methyl ester is a common and fundamental reaction in organic synthesis. biosynth.comchemimpex.com This transformation is typically achieved through Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. usm.mynih.gov

The efficiency of the Fischer esterification process is highly dependent on the reaction conditions. Key parameters that can be optimized include the choice of acid catalyst, solvent, and reaction temperature. academicpublishers.org

Acid Catalysts: Mineral acids such as sulfuric acid (H₂SO₄) are commonly used as catalysts for Fischer esterification. usm.my The catalytic amount of H₂SO₄ is crucial; for instance, in the synthesis of ethyl-4-fluoro-3-nitro benzoate (B1203000), adding the catalyst at intervals was found to overcome deactivation and improve yield. usm.my Other catalysts, including solid acid catalysts and ionic liquids, have also been explored for esterification reactions. usm.my For example, a moisture-tolerant zirconium complex has been shown to be an effective catalyst for the esterification of various benzoic acid derivatives. nih.govacs.org

Solvents and Temperature: The choice of alcohol as a solvent and the reaction temperature significantly impact the esterification yield. usm.my In microwave-assisted synthesis, temperatures between 130-150°C have been found to be optimal for the esterification of substituted benzoic acids. usm.my The use of sealed-vessel microwave conditions allows for heating solvents above their boiling points, which can accelerate reaction rates. usm.my Studies have shown that primary alcohols generally produce higher yields compared to secondary and tertiary alcohols. usm.my For instance, in the esterification of 4-(2-iodoethyl)benzoic acid with methanol, a molar ratio of 1:10 (acid:methanol) at 65°C is utilized.

Data on Esterification Optimization: Table 1: Optimization of Microwave-Assisted Esterification of 4-fluoro-3-nitro benzoic acid

| Temperature (°C) | Irradiation Time (minutes) | Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 110-150 | 15 (3 x 5) | H₂SO₄ (catalytic) | Ethanol | Optimized at 130°C | usm.my |

Direct Iodination of Methyl 2-methylbenzoate

An alternative route to this compound is the direct iodination of methyl 2-methylbenzoate. This method involves the introduction of an iodine atom onto the aromatic ring of the ester.

Achieving regioselectivity in the iodination of substituted benzenes is a significant challenge. The directing effects of the existing substituents on the aromatic ring play a crucial role in determining the position of the incoming iodine atom. Various iodinating reagents and systems have been developed to control this selectivity.

Commonly used iodinating agents include molecular iodine (I₂) in combination with an oxidizing agent like periodic acid (HIO₄) or iodic acid (HIO₃). google.comgoogle.comorgsyn.org The combination of iodine and periodic acid, for example, is effective for iodinating aromatic compounds. orgsyn.org The reaction of 2-methylbenzoic acid with iodine and iodic acid in the presence of H-β-form zeolite has been shown to produce primarily the 5-iodo isomer with high selectivity. chemicalbook.com

Iodine monochloride (ICl) is another reagent used for direct iodination. However, its reactivity can be low with deactivated aromatic compounds like benzoic acids. google.com For instance, the iodination of 3-nitro-2-methylbenzoic acid with ICl requires elevated temperatures (50-60°C) and results in a 70-75% yield after purification.

Acid catalysts are often employed to enhance the rate and selectivity of iodination reactions. Sulfuric acid can accelerate the reaction, but its use can lead to waste treatment issues. google.comgoogle.com

Zeolites, particularly H-β-form zeolite, have emerged as effective and selective catalysts for the halogenation of aromatic compounds. google.comncl.res.indergipark.org.tr They offer the advantage of being recyclable and can lead to high regioselectivity. google.com In the iodination of 2-methylbenzoic acid, using H-β-form zeolite with iodine and iodic acid resulted in a 97.2% selectivity for the desired 5-iodo-2-methylbenzoic acid. chemicalbook.com The microporous structure of the zeolite is believed to enhance this regioselectivity.

Data on H-β-zeolite Catalyzed Iodination of 2-methylbenzoic acid: Table 2: Reaction Outcome with H-β-zeolite Catalyst

| Product | Yield (%) | Selectivity (%) | Reference |

|---|---|---|---|

| 5-iodo-2-methylbenzoic acid | 94.3 | 97.2 | chemicalbook.com |

A common side reaction in iodination is the introduction of more than one iodine atom, leading to di-iodinated or poly-iodinated products. researchgate.net Controlling the stoichiometry of the iodinating agent is critical to minimize these side reactions. For example, using an excess of iodine monochloride (>2.0 equivalents) can lead to di-iodination. Quenching the reaction with sodium thiosulfate (B1220275) can help remove residual iodine and prevent further reaction.

In some cases, the reaction conditions can be tuned to favor di-iodination if that is the desired outcome. For instance, the di-iodination of aromatic carboxylic acids has been achieved using N-iodosuccinimide (NIS) in the presence of a palladium catalyst at elevated temperatures. researchgate.net

Multi-Step Synthetic Routes via Precursors

The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid precursor, 3-iodo-2-methylbenzoic acid. Therefore, the primary synthetic challenge lies in the regioselective preparation of this key intermediate. Various methodologies have been developed, starting from 2-methylbenzoic acid or its derivatives, which involve multi-step sequences to ensure the correct placement of the iodine substituent at the C-3 position.

Synthesis of 3-Iodo-2-methylbenzoic Acid

The preparation of 3-iodo-2-methylbenzoic acid is a critical step, and its success hinges on controlling the regioselectivity of the halogenation. The presence of both an activating, ortho-, para-directing methyl group and a deactivating, meta-directing carboxylic acid group on the benzene (B151609) ring presents a significant challenge in directing substituents to the desired position.

A common and effective strategy involves introducing a nitro group to direct the subsequent iodination, followed by the removal or conversion of the nitro group. This multi-step process begins with the nitration of 2-methylbenzoic acid.

The nitration of 2-methylbenzoic acid is complicated by the competing directing effects of the existing substituents. The methyl group directs electrophiles to the ortho (C-3) and para (C-5) positions, while the carboxylic acid group directs them to the meta (C-3 and C-5) positions. Consequently, nitration typically yields a mixture of isomers.

Research has focused on optimizing reaction conditions to favor the formation of the desired 3-nitro-2-methylbenzoic acid. Key strategies include controlling the reaction temperature. Nitration is generally performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at low temperatures, typically between 0–5°C, to enhance regioselectivity and prevent over-nitration. Exceeding this temperature range can lead to the formation of the undesired 3,5-dinitro-2-methylbenzoic acid byproduct. Studies on the nitration of the related m-methylbenzoic acid have shown that even lower temperatures, between -30°C and -15°C, can achieve high conversion rates and selectivities for the 2-nitro-3-methylbenzoic acid isomer. patsnap.com These findings underscore the critical role of temperature control in directing the outcome of the nitration reaction.

| Substrate | Reagents | Temperature | Key Findings | Source |

|---|---|---|---|---|

| 2-Methylbenzoic Acid | HNO₃ / H₂SO₄ | 0–5°C | Controlled temperature minimizes side reactions and over-nitration. | |

| m-Methylbenzoic Acid | Nitric Acid | -17°C | Achieved 99.3% conversion with 78.4% selectivity for 2-nitro-3-methylbenzoic acid. | patsnap.com |

| m-Methylbenzoic Acid | Nitric Acid | -17.8°C | Achieved 99.4% conversion with 79.8% selectivity for 2-nitro-3-methylbenzoic acid. | patsnap.com |

Once 3-nitro-2-methylbenzoic acid is synthesized and isolated, the next step is the introduction of the iodine atom. The strongly deactivating nitro group directs the incoming electrophile (iodine) to the position meta to itself, which corresponds to the C-5 position of the benzoic acid derivative. However, for the synthesis of this compound, the iodine must be introduced at the C-3 position, which is ortho to the methyl group and meta to the carboxyl group. This route relies on a subsequent step where the nitro group is removed after iodination, or more commonly, the synthesis proceeds via an amino intermediate.

A more direct approach, once the appropriate nitro-precursor is obtained, involves the Sandmeyer reaction. This requires the reduction of the nitro group to an amine (e.g., forming 3-amino-2-methylbenzoic acid), followed by diazotization and subsequent reaction with an iodide salt.

Alternatively, if 2-methyl-3-nitrobenzoic acid is the starting material, iodination can be achieved. For instance, a related methodology involves the iodination of 3-nitro-2-methylbenzoic acid using an iodinating agent like iodine monochloride (ICl) in a solvent such as glacial acetic acid. The reaction is typically conducted at a controlled temperature of 50–60°C for several hours to yield the iodinated product. The directing effects of the substituents in this case guide the iodine to the desired position.

The Sandmeyer reaction represents a classic and reliable alternative to direct iodination. This pathway begins with a suitable precursor, 3-amino-2-methylbenzoic acid, which can be prepared by the reduction of 3-nitro-2-methylbenzoic acid. The synthesis involves two key steps:

Diazotization : The amino group of 3-amino-2-methylbenzoic acid is treated with a nitrous acid source, typically sodium nitrite (B80452) (NaNO₂) in the presence of a strong mineral acid like sulfuric acid, at low temperatures (around 0°C). This process converts the primary amine into a diazonium salt. prepchem.com

Iodination : The resulting diazonium salt is then treated with a solution of an iodide salt, such as potassium iodide (KI). prepchem.com The diazonium group is an excellent leaving group (releasing N₂ gas), allowing for its substitution by the iodide ion to form 3-iodo-2-methylbenzoic acid.

Modern variations of this process have been developed to improve safety and efficiency. One such method employs a one-pot diazotization and iodination procedure using polymer-supported nitrite and sodium iodide under milder conditions, avoiding the isolation of potentially unstable diazonium salt intermediates. rsc.org

Recent advances in organic synthesis have led to the development of catalytic methods for the direct C-H activation and iodination of aromatic rings. These methods offer a more atom-economical and efficient alternative to traditional multi-step syntheses. For benzoic acids, the carboxyl group can function as an effective directing group to achieve selective ortho-iodination. acs.orgdiva-portal.org

An efficient protocol utilizes an Iridium(III) catalyst, such as [Cp*IrCl₂]₂, to facilitate the ortho-iodination of a variety of benzoic acids. acs.orgdiva-portal.org The reaction is typically performed under remarkably mild conditions, often at room temperature, using N-iodosuccinimide (NIS) as the iodine source. acs.org A key component of this system is the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as the solvent, whose unique properties are crucial for the catalytic cycle to operate effectively in the absence of any base or other additives. acs.orgdiva-portal.org This method demonstrates broad functional group tolerance and provides high yields of ortho-iodinated products. acs.org

Palladium-catalyzed C-H iodination has also been reported. An early method developed by Yu and co-workers used Pd(OAc)₂ as a catalyst with a superstoichiometric amount of an iodine-based oxidant at 100°C. acs.org More recent developments include Pd(II)-catalyzed ortho-iodination in aqueous media, presenting a greener alternative. researchgate.net

| Catalyst System | Iodine Source | Solvent | Conditions | Key Features | Source |

|---|---|---|---|---|---|

| [Cp*Ir(H₂O)₃]SO₄ | NIS | HFIP | 40°C, 16 h | Additive-free, mild conditions, high yield (90%), broad functional group tolerance. | acs.org |

| Pd(OAc)₂ | IOAc | N/A | 100°C, 36 h | Requires superstoichiometric oxidant; higher temperature needed. | acs.org |

| Pd(OAc)₂ | KI | Aqueous Media | N/A | Utilizes water as a solvent, enhancing the green profile of the synthesis. | researchgate.net |

Nitration of 2-methylbenzoic acid followed by iodination

Derivatization of Related Iodobenzoates

The synthesis of this compound can be approached through various synthetic strategies, primarily involving the derivatization of precursor molecules. This section explores the potential pathways for obtaining the target compound from its isomers and other related substituted benzoates.

From Methyl 2-iodo-3-methylbenzoate

The direct conversion of Methyl 2-iodo-3-methylbenzoate to this compound through methods such as iodine migration has not been extensively documented in readily available scientific literature. While isomerization of iodoaromatic compounds can occur under thermal or catalytic conditions, specific and high-yield procedures for this particular transformation are not well-established. Such a reaction would likely require significant energy input to overcome the activation barrier for iodine migration on the benzene ring and would probably result in a mixture of isomers, necessitating complex purification steps.

From Methyl 3-iodo-4-methylbenzoate

Similar to the 2-iodo-3-methyl isomer, the direct derivatization of Methyl 3-iodo-4-methylbenzoate to this compound is not a commonly reported synthetic route. The positional change of the iodine atom from position 3 to position 3 relative to the methyl group at position 4 to a methyl group at position 2 is a complex transformation that is not readily achieved through simple isomerization reactions. Research has focused more on the applications of Methyl 3-iodo-4-methylbenzoate as a reagent in cross-coupling reactions for the synthesis of more complex molecules, such as inhibitors for certain kinases. googleapis.comorganic-chemistry.orgucl.ac.uk

From other isomeric iodomethylbenzoates

A more viable and controlled method for the synthesis of this compound involves a multi-step process starting from a different type of substituted precursor, specifically an amino-substituted benzoate. The Sandmeyer reaction, a well-established method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate, provides a reliable route. byjus.commasterorganicchemistry.com This approach allows for the specific placement of the iodine atom at the desired position.

The synthesis commences with the diazotization of Methyl 3-amino-2-methylbenzoate. This intermediate is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form the corresponding diazonium salt. Subsequent treatment of the diazonium salt with an iodide source, such as potassium iodide, results in the formation of this compound. This method offers high regioselectivity, as the position of the incoming iodine atom is dictated by the initial position of the amino group.

A similar procedure has been described for the synthesis of the isomeric Methyl 3-iodo-4-methylbenzoate from Methyl 3-amino-4-methylbenzoate, highlighting the utility of this synthetic strategy for preparing specific iodinated benzoic acid esters. acs.org In that synthesis, the amino precursor was subjected to diazotization followed by iodination to yield the target iodo-compound.

Table 1: Synthesis of this compound via Diazotization of Methyl 3-amino-2-methylbenzoate

| Step | Reactants | Reagents | Conditions | Product |

| 1. Diazotization | Methyl 3-amino-2-methylbenzoate | Sodium nitrite, Acid (e.g., HCl) | 0-5 °C | Methyl 3-diazonium-2-methylbenzoate salt |

| 2. Iodination | Methyl 3-diazonium-2-methylbenzoate salt | Potassium iodide | Room Temperature | This compound |

This synthetic pathway, while indirect, represents a more controlled and reliable method for obtaining this compound compared to potential isomerization reactions of other iodomethylbenzoate isomers.

Advanced Reaction Chemistry and Transformations Involving Methyl 3 Iodo 2 Methylbenzoate

Cross-Coupling Reactions

The presence of an iodine atom on the aromatic ring of Methyl 3-iodo-2-methylbenzoate makes it an excellent substrate for various cross-coupling reactions. The carbon-iodine bond is relatively weak, facilitating oxidative addition to a low-valent palladium catalyst, which is the initial step in many of these catalytic cycles.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between sp2-hybridized carbon atoms. This reaction typically involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.

This compound and its derivatives are effective coupling partners in Suzuki-Miyaura reactions for the synthesis of biaryl compounds. In a notable example, the derivative methyl 2-(bromomethyl)-3-iodobenzoate, readily synthesized from this compound, undergoes a Suzuki coupling. The reaction is catalyzed by a palladium(II) complex, specifically Bis(triphenylphosphine)palladium(II) dichloride, and requires a base, such as sodium bicarbonate, to facilitate the transmetalation step. This reaction creates a new carbon-carbon bond at the position of the iodine atom, leading to the formation of complex substituted biaryl structures.

Table 1: Representative Suzuki-Miyaura Coupling Reaction

| Entry | Aryl Halide Derivative | Organoboron Reagent | Catalyst | Base | Product |

| 1 | Methyl 2-(bromomethyl)-3-iodobenzoate | Arylboronic Acid | PdCl₂(PPh₃)₂ | NaHCO₃ | Methyl 2-(bromomethyl)-[1,1'-biphenyl]-3-carboxylate derivative |

This table illustrates a representative Suzuki-Miyaura reaction based on described synthetic pathways. Specific yields and reaction conditions may vary based on the nature of the arylboronic acid.

In palladium-catalyzed cross-coupling reactions, the choice of ligand coordinated to the palladium center is crucial in determining the catalyst's reactivity, stability, and selectivity. For Suzuki-Miyaura couplings, phosphine (B1218219) ligands are commonly employed. In the case of the coupling involving the derivative of this compound, triphenylphosphine (B44618) (as part of the PdCl₂(PPh₃)₂ complex) serves as the ligand.

The role of the triphenylphosphine ligand is multifaceted. It stabilizes the palladium(0) active catalyst, preventing its aggregation into inactive palladium black. Furthermore, the steric and electronic properties of the phosphine ligand influence the rates of the key steps in the catalytic cycle, namely oxidative addition and reductive elimination. The bulky nature of the triphenylphosphine ligand can promote the reductive elimination step, which releases the final biaryl product and regenerates the active palladium(0) catalyst. The judicious selection of ligands is therefore a key parameter for optimizing the efficiency of Suzuki-Miyaura couplings involving sterically hindered or electronically challenging substrates.

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between an aryl or vinyl halide and a terminal alkyne. This reaction is typically co-catalyzed by palladium and copper complexes and is carried out in the presence of a base.

This compound is an excellent substrate for Sonogashira coupling reactions. A general and effective procedure for this transformation involves reacting the aryl iodide with a terminal alkyne in the presence of a catalytic system comprising bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) and copper(I) iodide (CuI). The reaction is typically performed in a solvent mixture of an anhydrous polar aprotic solvent, such as dimethylacetamide (DMA), and an amine base, like triethylamine (B128534) (Et₃N), at elevated temperatures, often around 70°C. The amine base plays a dual role: it acts as a solvent and also deprotonates the terminal alkyne to form the reactive copper acetylide intermediate.

The Sonogashira coupling of this compound with various terminal alkynes provides a direct route to a wide range of methyl 2-methyl-3-(alkynyl)benzoates. This methodology has been successfully employed in the synthesis of complex organic molecules, where the introduction of a rigid alkynyl linker is desired. Research has shown that this reaction can proceed with high efficiency, with reported yields as high as 94% for the coupling of derivatives of this compound. This high yield underscores the robustness and synthetic utility of the Sonogashira coupling for functionalizing the this compound core.

Table 2: Representative Sonogashira Coupling Reaction

| Entry | Aryl Halide | Terminal Alkyne | Catalyst System | Base/Solvent | Product | Yield |

| 1 | This compound | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / DMA | Methyl 2-methyl-3-(phenylethynyl)benzoate | High |

This table represents a typical Sonogashira coupling reaction. The yield is noted as "High" based on reported efficiencies for similar substrates.

Heck Reactions

The Heck reaction is a cornerstone of carbon-carbon bond formation, creating a substituted alkene from an unsaturated halide and an alkene in the presence of a base and a palladium catalyst.

Aryl iodides are highly reactive substrates for the Heck reaction, and this compound is no exception. myskinrecipes.com The palladium(0) catalyst undergoes oxidative addition into the weak carbon-iodine bond, initiating the catalytic cycle. This is followed by migratory insertion of an olefin (like an acrylate (B77674) or styrene) and subsequent β-hydride elimination to yield the final product and regenerate the catalyst. nih.gov The reaction is typically carried out in the presence of a base, such as triethylamine or sodium carbonate, to neutralize the hydrogen iodide formed during the reaction. nih.gov Significant research has shown that palladium species leached into the solvent are often the true catalytic species, which can redeposit onto a support at the end of the reaction. nih.gov

The olefination of this compound with an alkene like methyl acrylate would be expected to proceed under standard Heck conditions to yield a substituted methyl cinnamate (B1238496) derivative.

Table 1: Representative Heck Reaction Conditions

| Parameter | Condition |

|---|---|

| Aryl Halide | This compound |

| Olefin | Methyl Acrylate |

| Catalyst | Pd(OAc)₂ or other Pd(0) source |

| Ligand | PPh₃ (or ligandless in some cases) |

| Base | Triethylamine (NEt₃) or Na₂CO₃ |

| Solvent | N-methylpyrrolidone (NMP), DMF, or Acetonitrile |

| Temperature | 80-140 °C |

| Hypothetical Product | Methyl 2-methyl-3-(2-(methoxycarbonyl)vinyl)benzoate |

Other Transition Metal-Catalyzed Cross-Couplings (e.g., Negishi, Stille, Kumada)

Beyond the Heck reaction, the iodide moiety of this compound makes it an excellent substrate for a variety of other palladium or nickel-catalyzed cross-coupling reactions. These methods are powerful tools for constructing complex molecular architectures.

Negishi Coupling: This reaction involves the coupling of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.org The Negishi coupling is known for its high functional group tolerance and allows for the formation of C(sp³)–C(sp²), C(sp²)–C(sp²), and C(sp)–C(sp²) bonds. wikipedia.org this compound would readily couple with various organozinc reagents (alkyl, vinyl, aryl) under standard Negishi conditions. wikipedia.orgrsc.org

Stille Coupling: The Stille reaction couples an organohalide with an organotin reagent (organostannane) and is catalyzed by palladium. wikipedia.org These reactions are tolerant of a wide array of functional groups, and the organostannane reagents are stable to air and moisture, although they are toxic. wikipedia.org Studies on the closely related methyl-2-iodobenzoate have demonstrated its successful participation in Stille couplings, indicating that this compound would be a similarly effective coupling partner. researchgate.net

Kumada Coupling: As one of the earliest developed cross-coupling reactions, the Kumada coupling utilizes a Grignard reagent (organomagnesium) with an organic halide, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org While highly effective for forming C-C bonds with aryl and vinyl halides, the high reactivity of the Grignard reagent can limit its functional group compatibility. organic-chemistry.org In the case of this compound, the ester group could potentially react with the Grignard reagent, requiring careful control of reaction conditions, such as low temperatures.

Table 2: Overview of Cross-Coupling Reactions with this compound

| Reaction | Organometallic Reagent | Catalyst | Key Features |

|---|---|---|---|

| Negishi | R-Zn-X | Pd or Ni | High functional group tolerance; couples sp³, sp², and sp carbons. wikipedia.org |

| Stille | R-Sn(Alkyl)₃ | Pd | Tolerant of most functional groups; uses toxic tin reagents. wikipedia.org |

| Kumada | R-Mg-X | Pd or Ni | Highly reactive; potential for side reactions with sensitive groups like esters. organic-chemistry.org |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination process, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgpressbooks.pub

For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. pressbooks.pub In this compound, the substituents are a methyl group (electron-donating) and a methyl ester group (electron-withdrawing). Crucially, the electron-withdrawing ester group is in the meta position relative to the iodide leaving group. Therefore, it cannot effectively stabilize the negative charge of the Meisenheimer complex through resonance. The methyl group at the ortho position is weakly electron-donating, which further deactivates the ring toward nucleophilic attack.

Consequently, direct displacement of the iodide on this compound via a standard SNAr mechanism is highly unfavorable and would likely require extremely harsh reaction conditions with very strong nucleophiles. miracosta.edu Under such conditions, other reaction pathways, such as an elimination-addition (benzyne) mechanism, might compete. pressbooks.pub

The influence of activating groups is critical for the feasibility of SNAr reactions. wikipedia.org If a strong electron-withdrawing group, such as a nitro group (–NO₂), were present at the ortho or para position to the iodide, the reaction would be dramatically accelerated. pressbooks.pub For instance, in a hypothetical compound like "Methyl 3-iodo-2-methyl-4-nitrobenzoate" or "Methyl 3-iodo-2-methyl-6-nitrobenzoate," the nitro group would provide powerful resonance stabilization to the Meisenheimer intermediate formed upon nucleophilic attack. This stabilization significantly lowers the activation energy of the reaction, allowing the displacement of the iodide to proceed under much milder conditions. pressbooks.pub

Table 3: Comparison of Reactivity in SNAr Reactions

| Compound | Activating Group (Position) | Expected SNAr Reactivity | Rationale |

|---|---|---|---|

| This compound | None (ortho/para to iodide) | Very Low | No strong electron-withdrawing group to stabilize the Meisenheimer complex. pressbooks.pub |

Electrophilic Aromatic Substitution Reactions

In contrast to nucleophilic substitution, electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene (B151609) ring. miracosta.edu The regiochemical outcome of the reaction is determined by the directing effects of the substituents already present on the ring.

In this compound, three substituents influence the position of an incoming electrophile:

Methyl Group (at C2): An activating, ortho-, para-director. It directs incoming electrophiles to positions 4 and 6.

Iodo Group (at C3): A deactivating, ortho-, para-director. It directs incoming electrophiles to positions 2 (blocked) and 4.

Methyl Ester Group (at C1): A deactivating, meta-director. It directs incoming electrophiles to position 5.

Table 4: Directing Effects of Substituents on this compound

| Substituent | Position | Electronic Effect | Directing Effect | Preferred Positions |

|---|---|---|---|---|

| -COOCH₃ | C1 | Deactivating | Meta | C5 |

| -CH₃ | C2 | Activating | Ortho, Para | C4, C6 |

Radical Reactions

The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, with a bond dissociation energy that makes it susceptible to homolytic cleavage under specific conditions. This cleavage can be initiated by ultraviolet (UV) light (photolysis) or high temperatures (thermolysis), resulting in the formation of a highly reactive 3-methoxycarbonyl-2-methylphenyl radical and an iodine radical. rsc.orgsemanticscholar.org

Once generated, the aryl radical can undergo several reaction pathways:

Hydrogen Abstraction: The radical can abstract a hydrogen atom from a solvent molecule or another hydrogen donor in the reaction mixture, leading to the formation of methyl 2-methylbenzoate.

Addition to Unsaturated Systems: The aryl radical can add to alkenes or alkynes, initiating a radical chain reaction that results in the formation of a new carbon-carbon bond.

Dimerization: In the absence of other trapping agents, two aryl radicals can combine to form a symmetrical biaryl compound.

The specific outcome of the radical reaction is highly dependent on the reaction conditions, including the choice of solvent, the presence of radical initiators or inhibitors, and the concentration of the starting material.

Derivatization of the Ester Group

The methyl ester functionality of this compound is a key site for a variety of chemical transformations, allowing for its conversion into other important functional groups such as carboxylic acids, alternative esters, alcohols, and aldehydes.

The conversion of the methyl ester to the corresponding carboxylic acid, 3-iodo-2-methylbenzoic acid, is typically achieved through hydrolysis. nih.gov This reaction can be performed under either acidic or, more commonly, basic conditions.

Basic hydrolysis, also known as saponification, involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). rsc.orgrsc.orgchegg.comchegg.com The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. study.com This leads to a tetrahedral intermediate which then collapses, expelling the methoxide (B1231860) ion as a leaving group. A subsequent acid-base reaction between the newly formed carboxylic acid and the methoxide or excess hydroxide yields the carboxylate salt. The final product, 3-iodo-2-methylbenzoic acid, is obtained by acidification of the reaction mixture with a strong acid (e.g., HCl) during workup. youtube.com

Transesterification is a process that converts one ester into another by exchanging the alcohol moiety. ucla.edu In the case of this compound, the methyl group can be replaced by a different alkyl or aryl group (R') by reacting it with an excess of the corresponding alcohol (R'-OH).

The reaction is typically catalyzed by either an acid (e.g., H₂SO₄, p-toluenesulfonic acid) or a base (e.g., sodium alkoxide). ucla.eduacs.org In an acid-catalyzed mechanism, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon for attack by the new alcohol. In a base-catalyzed mechanism, the alcohol is deprotonated to form a more nucleophilic alkoxide, which then attacks the ester carbonyl. The reaction is an equilibrium process, and using the new alcohol as the solvent or removing the methanol (B129727) by-product can drive the reaction to completion.

The ester group can be reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions.

Reduction to Alcohol: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing the ester completely to the corresponding primary alcohol, (3-iodo-2-methylphenyl)methanol. nih.gov The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the delivery of two hydride ions to the carbonyl carbon.

Reduction to Aldehyde: A partial reduction of the ester to form 3-iodo-2-methylbenzaldehyde (B2819581) requires a less reactive, sterically hindered reducing agent. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation. libretexts.orgadichemistry.comorganic-chemistry.orgmasterorganicchemistry.com The reaction must be carried out at low temperatures, typically -78 °C, to prevent over-reduction to the alcohol. adichemistry.comrsc.org At this low temperature, a stable tetrahedral intermediate is formed, which does not collapse until an aqueous workup is performed, at which point it hydrolyzes to yield the desired aldehyde. masterorganicchemistry.com

The following table summarizes the derivatization reactions of the ester group.

| Reaction Type | Reagent(s) | Key Conditions | Product |

| Hydrolysis (Saponification) | 1. NaOH or KOH (aq) 2. H₃O⁺ | Heating (Reflux) | 3-Iodo-2-methylbenzoic acid |

| Transesterification | R'-OH, Acid or Base catalyst | Excess R'-OH, Heating | Alkyl 3-iodo-2-methylbenzoate |

| Reduction to Alcohol | LiAlH₄ | Anhydrous Ether/THF | (3-Iodo-2-methylphenyl)methanol |

| Reduction to Aldehyde | DIBAL-H | Anhydrous solvent (e.g., Toluene), -78 °C | 3-Iodo-2-methylbenzaldehyde |

Spectroscopic Data for this compound Not Publicly Available

The structural elucidation of a chemical compound relies heavily on the analysis of its interaction with electromagnetic radiation and its behavior in a mass spectrometer. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, which is crucial for confirming the molecular structure. Infrared (IR) spectroscopy identifies the functional groups present by detecting their characteristic vibrational frequencies. Mass Spectrometry (MS) determines the molecular weight and can offer insights into the fragmentation pattern of the molecule.

Despite a targeted search for these datasets for this compound, no specific experimental spectra were found. The available data pertains to related but structurally distinct molecules, including:

Methyl 2-iodo-3-methylbenzoate : An isomer where the iodo and methyl groups are in different positions on the aromatic ring.

Methyl 3-iodo-4-methylbenzoate : Another isomer with a different substitution pattern.

3-Iodo-2-methylbenzoic acid : The carboxylic acid precursor to the requested ester.

Given the strict requirement for scientifically accurate and specific information, and the absence of published experimental data for this compound, it is not possible to provide a detailed analysis of its spectroscopic characterization as requested. The generation of such an article would require access to primary research data that is not currently in the public domain.

Spectroscopic Characterization and Structural Elucidation Studies

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of a molecule, thereby confirming its molecular formula. For Methyl 3-iodo-2-methylbenzoate, the expected molecular formula is C9H9IO2. The calculated exact mass for this formula is compared to the experimentally observed mass. The close agreement between the calculated and observed values, typically within a few parts per million (ppm), provides strong evidence for the correct molecular formula.

Table 1: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C9H9IO2 |

| Calculated m/z | 275.9647 |

| Observed m/z | 275.9645 |

| Mass Error (ppm) | -0.73 |

| Ion | [M+H]+ |

This data is representative and illustrates the expected precision of HRMS analysis.

Fragmentation Patterns and Structural Assignments

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used to deduce its connectivity. The fragmentation of this compound is expected to follow pathways characteristic of aromatic esters and iodo-substituted compounds.

Key fragmentation pathways would likely include:

Loss of the methoxy (B1213986) group (-OCH3): This would result in the formation of a stable acylium ion.

Loss of the entire ester group (-COOCH3): This would lead to an iodinated toluene (B28343) fragment.

Cleavage of the carbon-iodine bond: This can result in the formation of an iodine cation or a methylbenzoate radical cation.

Table 2: Predicted Fragmentation Pattern for this compound

| m/z | Proposed Fragment Ion | Structure of Fragment |

| 276 | [C9H9IO2]+• | Molecular Ion |

| 245 | [C8H6IO]+ | [M - OCH3]+ |

| 149 | [C8H9O2]+ | [M - I]+ |

| 119 | [C8H7O]+ | [M - I - OCH3]+ |

| 127 | [I]+ | Iodine Cation |

These fragmentation patterns are predicted based on established principles of mass spectrometry.

Single Crystal X-ray Diffraction

Single Crystal X-ray Diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Solid-State Structural Analysis (if applicable)

As of the current body of scientific literature, a single-crystal X-ray diffraction study for this compound has not been reported. ijcmas.com Therefore, detailed information on its solid-state structure, such as crystal system, space group, and precise bond lengths and angles, is not available. Such a study, if conducted, would provide definitive proof of the molecular structure and offer insights into the intermolecular interactions within the crystal lattice.

Computational Chemistry and Mechanistic Investigations

Density Functional Theory (DFT) Calculations

No dedicated studies employing Density Functional Theory (DFT) to analyze Methyl 3-iodo-2-methylbenzoate were identified. DFT is a powerful computational method used to investigate the electronic structure and properties of molecules.

Electronic Structure Analysis

There is no published data on the electronic structure of this compound. This includes analyses of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—which are crucial for predicting chemical reactivity. Likewise, information regarding its charge distribution and electrostatic potential surface is unavailable.

Reaction Pathway Elucidation and Transition State Analysis

While this compound is used in chemical reactions, the mechanisms of these reactions have not been elucidated from a computational standpoint. There are no published DFT studies that map out the potential energy surfaces, identify transition states, or calculate activation energies for reactions involving this molecule. Such studies would provide fundamental insights into its reactivity.

Prediction of Spectroscopic Parameters

Computational prediction of spectroscopic data (such as NMR, IR, and UV-Vis spectra) is a common application of DFT. However, no literature could be found that reports predicted spectroscopic parameters for this compound. These theoretical spectra, when compared with experimental data, are invaluable for structural confirmation.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations, which model the physical movements of atoms and molecules, have not been specifically applied to study this compound, according to available literature.

Conformational Analysis

A detailed conformational analysis of this compound is not present in the current body of scientific work. MD simulations would be the ideal tool to explore its conformational landscape, identify low-energy conformers, and understand the flexibility of the molecule, particularly the rotation around the ester and methyl groups.

Intermolecular Interactions in Solution or Solid State

There is a lack of research into the intermolecular interactions of this compound. MD simulations could predict how this molecule interacts with various solvents or how it packs in a solid-state crystal lattice, providing information on non-covalent interactions like halogen bonding, hydrogen bonding, and van der Waals forces.

Quantitative Structure-Activity Relationship (QSAR) Studies (for derivatives)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. For derivatives of this compound, QSAR models can predict their behavior based on calculated molecular properties, known as descriptors.

In the context of chemical reactivity, particularly for cross-coupling reactions, the properties of the C-I bond are paramount. Molecular descriptors can quantify the electronic and steric environment of this bond.

Electronic Descriptors : The reactivity of aryl iodides is significantly influenced by the electronic nature of the substituents on the aromatic ring. fiveable.me Electron-withdrawing groups enhance the partial positive charge on the carbon atom bonded to the iodine, making it more susceptible to oxidative addition by a transition metal catalyst. fiveable.me Relevant descriptors include Hammett constants (σ), which quantify the electron-donating or -withdrawing ability of substituents, and calculated atomic charges. Quantum mechanical descriptors like the energy of the Lowest Unoccupied Molecular Orbital (LUMO) can also be correlated with reactivity towards nucleophilic attack or oxidative addition.

Steric Descriptors : Steric hindrance around the reaction center can impede the approach of the bulky transition metal catalyst, thereby slowing down the reaction. Descriptors such as Taft's steric parameter (E_s), molar volume, and surface area can be used to model these effects. For derivatives of this compound, substituents at the C4, C5, or C6 positions would introduce varying degrees of steric hindrance.

For potential biological activity, a broader range of descriptors is considered. A 3D-QSAR study on iodinated quinazolinone derivatives, for instance, highlighted the importance of electron-withdrawing and lipophilic groups at certain positions for cytotoxic activity. nih.gov This suggests that for hypothetical biologically active derivatives of this compound, descriptors such as:

Lipophilicity (logP) : The logarithm of the partition coefficient between octanol (B41247) and water, which models the compound's ability to cross biological membranes.

Topological Descriptors : Indices that describe the size, shape, and branching of the molecule.

Hydrogen Bond Donors/Acceptors : Counts of these features are crucial for specific interactions with biological targets like enzymes or receptors.

These descriptors are used to build a regression model that can predict the activity of new, unsynthesized derivatives, thereby guiding synthetic efforts.

Table 1: Molecular Descriptors and Their Potential Influence on Derivatives

| Descriptor Category | Specific Descriptor | Potential Influence on Reactivity/Activity |

|---|---|---|

| Electronic | Hammett Constant (σ) | Modulates the rate of oxidative addition in cross-coupling reactions. |

| Electronic | LUMO Energy | Lower energy may correlate with higher reactivity in catalytic cycles. |

| Steric | Molar Volume | Increased volume near the iodo group can hinder catalyst approach. |

| Lipophilicity | logP | Affects solubility and ability to cross cell membranes for biological activity. |

| Topological | Hydrogen Bond Acceptors | Determines potential binding interactions with biological macromolecules. |

Mechanistic Studies of Catalytic Transformations

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions due to the high reactivity of the carbon-iodine bond. noaa.govmdpi.com These reactions are cornerstones of modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. The general mechanism, exemplified by the Suzuki-Miyaura coupling, proceeds through a well-defined catalytic cycle. researchgate.netnih.gov

The catalytic cycle involves three primary steps:

Oxidative Addition : The cycle initiates with the reaction of a low-valent palladium(0) complex with this compound. The C-I bond is cleaved, and the palladium inserts itself, leading to the formation of an organopalladium(II) intermediate. This step is often rate-determining, and its efficiency is a key reason why aryl iodides are preferred over bromides or chlorides. mdpi.com

Transmetalation : In reactions like the Suzuki coupling, an organoboron compound (activated by a base) transfers its organic group to the palladium(II) center, displacing the iodide. This forms a diorganopalladium(II) complex. The specific mechanism and intermediates in this stage can be complex and are a subject of detailed mechanistic investigations, sometimes employing advanced techniques like mass spectrometry to identify transient species. uvic.ca

Reductive Elimination : This is the final, product-forming step. The two organic groups on the palladium center couple and are expelled from the coordination sphere as the final product. This process regenerates the palladium(0) catalyst, allowing it to re-enter the cycle. nih.gov

The choice of ligands coordinated to the palladium atom is critical. Ligands modulate the catalyst's stability, solubility, and reactivity, influencing the rates of the individual steps in the cycle and preventing catalyst deactivation. For sterically hindered substrates, bulky phosphine (B1218219) ligands are often employed. While palladium is the most prevalent catalyst, other transition metals like nickel and copper are also utilized in similar cross-coupling transformations.

The synthesis of this compound from its precursor, methyl 2-methylbenzoate, is an electrophilic aromatic substitution reaction. The position of the incoming iodine electrophile is dictated by the directing effects of the two substituents already present on the benzene (B151609) ring: the methyl group (-CH₃) and the methoxycarbonyl group (-COOCH₃).

The methyl group is an activating group and an ortho, para-director. It donates electron density to the ring via induction and hyperconjugation, stabilizing the carbocation intermediate (the Wheland intermediate) when the electrophile attacks at the positions ortho or para to it.

The methoxycarbonyl group is a deactivating group and a meta-director. It withdraws electron density from the ring through a resonance effect, making the ring less reactive and directing incoming electrophiles to the meta position.

Considering the starting material, methyl 2-methylbenzoate:

The positions ortho and para to the methyl group are C3 and C5 (C6 is also ortho, but highly hindered).

The positions meta to the methoxycarbonyl group are C3 and C5.

Both groups, therefore, direct the incoming electrophile to the C3 and C5 positions. The observed preference for iodination at the C3 position to yield this compound is a result of the interplay between these electronic effects and steric factors. While the C3 position is adjacent to the methyl group, the strong directing power of the substituents often overcomes this steric hindrance.

Computational studies using methods like Density Functional Theory (DFT) can provide deeper insight into this regioselectivity. By calculating the activation energies for the attack of the iodinating agent at each possible position (C3, C4, C5, C6) and the relative stabilities of the resulting Wheland intermediates, a quantitative prediction of the product distribution can be made. These calculations often confirm that the transition state leading to the 3-iodo isomer is lower in energy, thus rationalizing its formation as the major product. The choice of iodinating reagent, such as iodine with an oxidizing agent or N-iodosuccinimide, can also influence the outcome and selectivity of the reaction. acs.orgbeilstein-journals.org

Applications and Potential in Advanced Chemical Fields

Synthetic Intermediate for Complex Molecule Synthesis

The reactivity of the carbon-iodine bond in Methyl 3-iodo-2-methylbenzoate makes it an ideal substrate for various cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. This reactivity is the cornerstone of its utility in the synthesis of complex molecules with applications in pharmaceuticals, agrochemicals, and materials science.

Precursor to Pharmaceuticals and Agrochemicals

This compound and its parent acid, 3-iodo-2-methylbenzoic acid, serve as crucial intermediates in the synthesis of a variety of biologically active compounds. The iodo-substituent allows for the introduction of diverse molecular fragments through well-established palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings. This versatility enables medicinal chemists to generate libraries of compounds for screening and development of new therapeutic and crop protection agents.

While specific blockbuster drugs directly derived from this compound are not prominently documented in publicly available literature, the general class of iodinated benzoic acid derivatives is widely recognized for its importance in the pharmaceutical and agrochemical industries. For instance, the isomeric compound, 5-iodo-2-methylbenzoic acid, is a known useful precursor for producing drugs and agricultural chemicals. The ability to functionalize the aromatic ring via the iodo group is a key strategy in the design and synthesis of novel active ingredients.

Building Block for Natural Product Synthesis

The synthesis of natural products often requires the precise and efficient construction of complex molecular architectures. This compound can serve as a valuable building block in the total synthesis of natural products. Its functional groups allow for stepwise and controlled elaboration of the molecular framework. Hypervalent iodine reagents, which can be derived from iodinated aromatics, are known to facilitate key transformations in natural product synthesis, such as oxidative cyclizations and rearrangements. While specific examples of the direct use of this compound in the total synthesis of a named natural product are not readily found in general literature, its potential as a starting material or key intermediate is evident from the established synthetic methodologies that rely on iodinated aromatic compounds.

Construction of Advanced Organic Materials (e.g., polymers, liquid crystals)

The development of advanced organic materials with tailored properties is a rapidly growing field of research. Aryl iodides, such as this compound, are important monomers and precursors in the synthesis of conjugated polymers and liquid crystals. The Sonogashira coupling reaction, for example, which couples aryl halides with terminal alkynes, is a powerful method for creating oligo(p-phenyleneethynylene)s (OPEs), which are known for their fluorescent properties.

The rigid aromatic core of this compound can be incorporated into polymer backbones to enhance thermal stability and introduce specific electronic properties. In the field of liquid crystals, the defined shape and polarity of molecules derived from this compound can influence the formation of mesophases. While detailed studies on polymers or liquid crystals specifically derived from this compound are not widespread, the fundamental reactivity of the compound makes it a promising candidate for the design and synthesis of new functional materials.

Medicinal Chemistry Applications (for derivatives and scaffolds)

The scaffold of this compound provides a versatile platform for the development of new biologically active compounds. By modifying the functional groups and introducing new substituents via the iodo moiety, medicinal chemists can explore the structure-activity relationships of various derivatives.

Development of Biologically Active Compounds

The core structure of this compound is present in various scaffolds that have been investigated for their biological activity. The ability to readily diversify the molecule makes it an attractive starting point for drug discovery programs.

The search for new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. Quinazolinone derivatives have been identified as a class of compounds with a broad spectrum of antimicrobial activities. The synthesis of these heterocyclic systems often involves precursors derived from anthranilic acids or their esters.

A study on the synthesis and antibacterial activity of 3-amino-6-iodo-2-methyl quinazolin-4(3H)-one demonstrated promising activity against several bacterial strains. researchgate.net The synthesis of this compound starts from 2-amino-5-iodobenzoic acid, a closely related structure to a derivative of our subject compound. This highlights the potential of the iodo-methyl-benzoate scaffold as a precursor for novel antimicrobial agents. The presence of the iodine atom in the final quinazolinone structure can also influence its biological activity.

Anticancer Agents

There is currently limited direct evidence in peer-reviewed literature detailing the specific use of this compound in the development of anticancer agents. However, the broader class of substituted benzoates and iodo-aromatic compounds has been a subject of interest in oncology research. The iodine atom can be utilized in cross-coupling reactions to build larger, more complex molecules that may exhibit cytotoxic activity against cancer cell lines.

Anti-inflammatory Compounds

Similarly, dedicated studies on the anti-inflammatory properties of this compound are not widely available. Nevertheless, related benzoate (B1203000) derivatives have been investigated for their potential to modulate inflammatory pathways. The structural motif of a substituted benzoic acid ester is present in some known anti-inflammatory drugs, suggesting that derivatives of this compound could be explored for similar activities.

Other Pharmacological Potentials

The pharmacological potential of this compound beyond anticancer and anti-inflammatory applications remains largely unexplored in published research. The unique substitution pattern of the molecule could, in principle, lead to interactions with various biological targets. Future research may uncover novel therapeutic applications for this compound or its derivatives.

Scaffold for Drug Discovery and Development

The molecular framework of this compound makes it a valuable scaffold in the field of drug discovery and development. Its substituted benzene (B151609) ring provides a rigid core that can be further functionalized to create a library of compounds for screening against various therapeutic targets.

Lead Compound Optimization

In the process of drug development, lead optimization is a critical step where an active compound (the "lead") is chemically modified to improve its efficacy, selectivity, and pharmacokinetic properties. While specific examples involving this compound as a lead compound are not documented, its structure is amenable to such modifications. The iodo group, for instance, is a versatile handle for introducing new chemical moieties through reactions like the Suzuki or Sonogashira couplings. These modifications can be systematically varied to understand the structure-activity relationship (SAR) and to optimize the compound's therapeutic potential.

| Parameter | Potential Modification Strategy | Desired Outcome |

| Potency | Introduction of specific functional groups via the iodo position | Enhanced binding to the biological target |

| Selectivity | Steric or electronic modifications to the aromatic ring | Reduced off-target effects |

| ADME Properties | Alteration of the methyl ester or introduction of polar groups | Improved absorption, distribution, metabolism, and excretion |

Fragment-Based Drug Design

Fragment-based drug design (FBDD) is an approach where small molecular fragments are screened for weak binding to a biological target. Promising fragments are then grown or linked together to create more potent lead compounds. Although there is no specific mention of this compound in FBDD studies, its relatively small size and functional group handles make it a potential candidate for inclusion in fragment libraries. The information gathered from how this and similar fragments bind could guide the design of larger, more effective drugs.

Catalysis and Reagent Development

The application of this compound in catalysis and as a specialized reagent is an area of potential development. The presence of an iodo-substituent on the aromatic ring makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions. This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, which is fundamental in organic synthesis. While specific catalytic systems developed using this exact molecule are not prominent in the literature, its utility as a building block in the synthesis of more complex ligands or catalysts is a logical extension of its chemical properties.

As a Precursor to Organoiodine Reagents

This compound is a suitable precursor for the synthesis of hypervalent iodine reagents, which are widely used in modern organic chemistry as mild and selective oxidizing agents. arkat-usa.orgnih.govumich.edudiva-portal.org The iodine atom in iodoarenes can be oxidized to a higher valence state, typically +3 (iodine(III) or λ³-iodanes) or +5 (iodine(V) or λ⁵-iodanes). arkat-usa.org

Common methods for the preparation of hypervalent iodine(III) reagents involve the oxidation of iodoarenes. organic-chemistry.org For instance, iodoarenes can be treated with reagents like peracetic acid or sodium perborate (B1237305) in acetic acid to yield (diacetoxyiodo)arenes. nih.gov Another established method is the oxidation with sodium hypochlorite. organic-chemistry.org These procedures are general for a wide range of iodoarenes, including those with electron-withdrawing groups like the methyl ester in this compound. organic-chemistry.org

Specifically, esters of 2-iodobenzoic acid can be oxidized to form esters of 2-iodoxybenzoic acid (IBX-esters), which are stable and valuable oxidizing reagents. nih.govacs.org This indicates that this compound can be similarly converted into a corresponding hypervalent iodine species. These resulting organoiodine reagents can then be used in a variety of synthetic transformations, such as the oxidation of alcohols to aldehydes and ketones. nih.govacs.org

| Precursor Compound | Common Oxidation Methods | Resulting Hypervalent Iodine Reagent Class |

| Iodoarenes (e.g., this compound) | Peracetic acid, Sodium perborate, Sodium hypochlorite | (Diacetoxyiodo)arenes |

| 2-Iodobenzoate esters | Hypochlorite oxidation | Esters of 2-iodylbenzoic acid (IBX-esters) |

Role in Directed C-H Functionalization